molecular formula C12H12BrClN2 B12992864 (R)-(5-Bromopyridin-2-yl)(phenyl)methanamine hydrochloride

(R)-(5-Bromopyridin-2-yl)(phenyl)methanamine hydrochloride

Cat. No.: B12992864
M. Wt: 299.59 g/mol
InChI Key: ZDNNKDNCXMJCNZ-UTONKHPSSA-N
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Description

®-(5-Bromopyridin-2-yl)(phenyl)methanamine hydrochloride is a chiral amine compound that features a bromopyridine moiety and a phenyl group attached to a methanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(5-Bromopyridin-2-yl)(phenyl)methanamine hydrochloride typically involves the following steps:

    Bromination: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 5-position of the pyridine ring.

    Coupling Reaction: The brominated pyridine is then coupled with a phenylmethanamine derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

    Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral resolution techniques, such as chiral HPLC or crystallization with a chiral resolving agent.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of ®-(5-Bromopyridin-2-yl)(phenyl)methanamine hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated resolution techniques to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

®-(5-Bromopyridin-2-yl)(phenyl)methanamine hydrochloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate are employed.

    Reduction: Reducing agents like lithium aluminum hydride (LAH), sodium borohydride (NaBH4), or catalytic hydrogenation are used.

Major Products

The major products formed from these reactions include substituted pyridines, N-oxides, and reduced amines or alcohols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

®-(5-Bromopyridin-2-yl)(phenyl)methanamine hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.

    Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of ®-(5-Bromopyridin-2-yl)(phenyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bromopyridine moiety and phenyl group contribute to its binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-(5-Bromopyridin-2-yl)(phenyl)methanamine hydrochloride is unique due to its combination of a bromopyridine moiety and a chiral phenylmethanamine backbone. This structural feature imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C12H12BrClN2

Molecular Weight

299.59 g/mol

IUPAC Name

(R)-(5-bromopyridin-2-yl)-phenylmethanamine;hydrochloride

InChI

InChI=1S/C12H11BrN2.ClH/c13-10-6-7-11(15-8-10)12(14)9-4-2-1-3-5-9;/h1-8,12H,14H2;1H/t12-;/m1./s1

InChI Key

ZDNNKDNCXMJCNZ-UTONKHPSSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@H](C2=NC=C(C=C2)Br)N.Cl

Canonical SMILES

C1=CC=C(C=C1)C(C2=NC=C(C=C2)Br)N.Cl

Origin of Product

United States

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